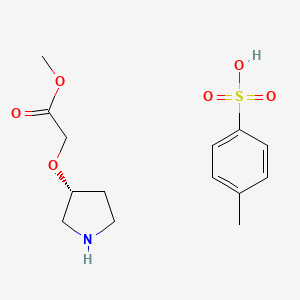

(R)-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate

CAS No.: 1965314-51-5

Cat. No.: VC5578129

Molecular Formula: C14H21NO6S

Molecular Weight: 331.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1965314-51-5 |

|---|---|

| Molecular Formula | C14H21NO6S |

| Molecular Weight | 331.38 |

| IUPAC Name | 4-methylbenzenesulfonic acid;methyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate |

| Standard InChI | InChI=1S/C7H13NO3.C7H8O3S/c1-10-7(9)5-11-6-2-3-8-4-6;1-6-2-4-7(5-3-6)11(8,9)10/h6,8H,2-5H2,1H3;2-5H,1H3,(H,8,9,10)/t6-;/m1./s1 |

| Standard InChI Key | ZKXKMXGRLDZZJZ-FYZOBXCZSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)COC1CCNC1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₄H₂₁NO₆S) features three key components:

-

Pyrrolidine Ring: A five-membered saturated heterocycle with a nitrogen atom at position 3, providing conformational rigidity and serving as a hydrogen bond acceptor .

-

Ester Group: The methyl ester at the acetoxy position enhances solubility in organic solvents and facilitates hydrolysis to carboxylic acids in prodrug formulations .

-

Tosylate Group: The 4-methylbenzenesulfonate moiety acts as a leaving group, enabling nucleophilic substitution reactions in synthetic pathways .

Physicochemical Data

The compound’s chiral center at the pyrrolidine C3 position ensures enantiomeric purity, critical for avoiding racemic mixtures in drug candidates . Its stability under ambient conditions makes it suitable for long-term storage in research settings .

Synthesis and Industrial Production

Key Synthetic Routes

-

Esterification of Pyrrolidin-3-ol:

The (R)-pyrrolidin-3-ol intermediate undergoes esterification with methyl 2-chloroacetate in the presence of a base (e.g., K₂CO₃), yielding (R)-methyl 2-(pyrrolidin-3-yloxy)acetate . -

Tosylation Reaction:

The secondary alcohol on the pyrrolidine ring is sulfonated using p-toluenesulfonyl chloride (TsCl) in dichloromethane, forming the final tosylate salt .

Optimization Challenges

-

Enantioselectivity: Asymmetric synthesis or chiral resolution techniques are required to maintain >97% enantiomeric excess (ee) .

-

Yield Improvement: Catalytic methods using DMAP (4-dimethylaminopyridine) enhance tosylation efficiency, achieving yields >80% .

Pharmacological Applications

CNS-Targeted Drug Development

The compound’s pyrrolidine scaffold mimics neurotransmitters like dopamine and serotonin, enabling its use in synthesizing CNS agents . Examples include:

-

Dopamine D3 Receptor Agonists: For Parkinson’s disease and schizophrenia .

-

Serotonin Reuptake Inhibitors: Investigated for depression and anxiety disorders .

Prodrug Design

The methyl ester group undergoes enzymatic hydrolysis in vivo, releasing active carboxylic acids. This property is exploited in prodrugs to improve bioavailability . For instance, antiviral candidates targeting SARS-CoV-2’s 3CL protease incorporate similar tosylate intermediates .

Industrial and Research Use

Scale-Up Considerations

| Parameter | Detail |

|---|---|

| Batch Size | 0.1 g to 1 kg available |

| Pricing (Research Scale) | ฿1,350–฿4,725 per gram |

| Purity | ≥97% (HPLC) |

Future Directions and Challenges

Emerging Applications

-

Antiviral Therapeutics: Structural analogs are being evaluated against coronaviruses, including SARS-CoV-2 .

-

Oncology: Tosylate derivatives show promise as kinase inhibitors in cancer therapy .

Synthetic Challenges

-

Cost-Effective Catalysts: Developing recyclable catalysts for asymmetric synthesis remains a priority.

-

Green Chemistry: Transitioning to solvent-free or aqueous-phase reactions to reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume